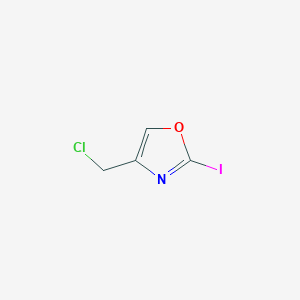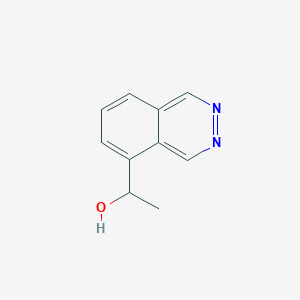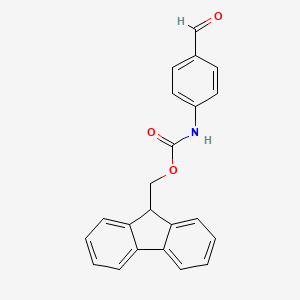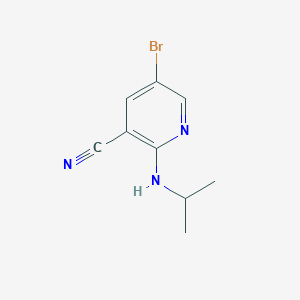![molecular formula C8H5BrN2O2 B13135938 2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13135938.png)
2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 2-position and a carboxylic acid group at the 6-position makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method involves the use of tert-butyl hydroperoxide (TBHP) as an oxidant in ethyl acetate, which promotes a one-pot tandem cyclization and bromination reaction . The reaction conditions are mild and do not require the use of a base.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions for these reactions are less commonly reported.
Cyclization Reactions: The imidazo[1,2-a]pyridine scaffold can be further functionalized through cyclization reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like TBHP are commonly used.
Cyclization Reactions: Catalysts such as palladium acetate (Pd(OAc)2) can be used for decarboxylative arylation reactions.
Major Products Formed:
Substitution Products: Various substituted imidazo[1,2-a]pyridines.
Oxidation Products: Oxidized derivatives of the imidazo[1,2-a]pyridine scaffold.
Cyclization Products: Cyclized imidazo[1,2-a]pyridine derivatives.
Applications De Recherche Scientifique
2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid has several applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Biological Studies: The compound is used in the study of various biological pathways and mechanisms.
Material Science: It is employed in the development of new materials with specific properties.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the activation of IKK-ɛ and TBK1 . This pathway is crucial in regulating immune responses and inflammation.
Comparaison Avec Des Composés Similaires
- 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid
- 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
- Imidazo[1,2-a]pyridine derivatives with various substituents
Uniqueness: 2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives. The presence of the bromine atom and the carboxylic acid group allows for versatile functionalization and potential therapeutic applications .
Propriétés
Formule moléculaire |
C8H5BrN2O2 |
|---|---|
Poids moléculaire |
241.04 g/mol |
Nom IUPAC |
2-bromoimidazo[1,2-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-4-11-3-5(8(12)13)1-2-7(11)10-6/h1-4H,(H,12,13) |
Clé InChI |
TVJUVKRFQVCJOI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=CN2C=C1C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5,10-Didodecyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13135855.png)
![2-[4-Carboxy-6-(4-carboxypyridin-2-yl)pyridin-2-yl]-6-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid](/img/structure/B13135864.png)






![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate](/img/structure/B13135926.png)





